molecular formula C11H14O2 B8771700 (-)-2-(Isochroman-1-yl)ethanol

(-)-2-(Isochroman-1-yl)ethanol

Cat. No. B8771700
M. Wt: 178.23 g/mol
InChI Key: JXIIBWMBZVKXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-2-(Isochroman-1-yl)ethanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-2-(Isochroman-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-2-(Isochroman-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(-)-2-(Isochroman-1-yl)ethanol

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)ethanol

InChI

InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2

InChI Key

JXIIBWMBZVKXBX-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane-methyl sulfide (10.5 ml) in THF is added to an ice-cooled solution of (-)-(isochroman-1-yl)acetic acid (LXI, EXAMPLE 45--Step 3, 7.08 g, 36.8 mmol). After stirring for 20 min at 0°, the ice bath is removed and the solution is stirred at 20-25° for another 1.7 hr. The reaction flask is then placed in an ice-water bath and methanol is added slowly until no further gas evolution occurs. The solvents are then removed under reduced pressure and methanol is again added and removed a second and third time. The residue is partitioned between dichloromethane, aqueous sodium bicarbonate and saline. The organic phase is separated, dried over sodium sulfate and concentrated to give (-)-2-(isochroman-1-yl)ethanol (LXXIX). This material is added to dimethylaminopyridine (0.22 g, 1.8 mmol), diisopropylethylamine (16.0 ml, 92 mmol) and THF (60 ml). The mixture is cooled in an ice-water bath and methanesulfonyl chloride (3.4 ml, 44.2 mmol) is added dropwise over several minutes. After stirring for 55 min at 0°, 4-(piperazin-1-yl)benzamide (IV, EXAMPLE 47 Step 1, 9.06 g, 44.2 mmol) and ethylene glycol (60 ml) are added. The mixture is heated at 80° overnight and then water is added and the resulting solid is collected and washed with water and toluene. After drying, the solid is passed through silica gel using methanol/dichloromethane (4/96) to give (-)-4-[4-[2-(isochroman-1-yl)ethyl]piperazin-1-yl]benzamide, MS (m/z) 365; IR (mineral oil) 1610, 1239, 1643, 1112, 1622 cm-1.
Quantity
10.5 mL
Type
reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.08 g
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